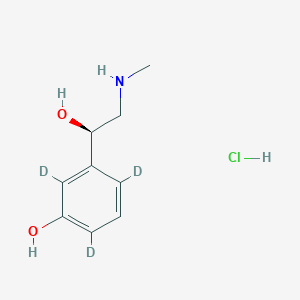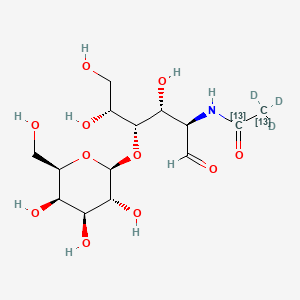
N-Acetyllactosamine-13C2,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyllactosamine-13C2,d3 is a labeled derivative of N-Acetyllactosamine, a disaccharide composed of galactose and N-acetylglucosamine. This compound is significant in glycoscience due to its role in various biological processes, including cell-cell interactions, immune responses, and tumorigenesis. The isotopic labeling with carbon-13 and deuterium allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyllactosamine-13C2,d3 typically involves the enzymatic or chemical modification of lactose. The process includes the following steps:
Enzymatic Synthesis: Using recombinant enzymes such as β1,3-galactosyltransferase and β1,3-N-acetylglucosaminyltransferase, lactose is converted to N-Acetyllactosamine. The isotopic labeling is introduced during the synthesis of the monosaccharide precursors.
Chemical Synthesis: Chemical methods involve the protection of hydroxyl groups, selective glycosylation, and subsequent deprotection steps. Isotopic labeling is incorporated during the synthesis of the galactose and N-acetylglucosamine units.
Industrial Production Methods: Industrial production of this compound is achieved through large-scale enzymatic synthesis using bioreactors. The process is optimized for high yield and purity, with isotopic labeling introduced in the early stages of monosaccharide synthesis.
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyllactosamine-13C2,d3 undergoes various chemical reactions, including:
Oxidation: Using galactose oxidase to oxidize the terminal galactose unit.
Reduction: Reduction of the oxidized product to form different derivatives.
Substitution: Substitution reactions to introduce functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Galactose oxidase, oxygen, and buffer solutions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles and catalysts depending on the desired substitution.
Major Products:
Oxidation Products: Aldehyde derivatives of N-Acetyllactosamine.
Reduction Products: Alcohol derivatives.
Substitution Products: Functionalized N-Acetyllactosamine derivatives with various substituents.
Aplicaciones Científicas De Investigación
N-Acetyllactosamine-13C2,d3 has numerous applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigates cell-cell interactions, glycan binding, and the role of glycans in biological processes.
Medicine: Studies the involvement of glycans in disease mechanisms, including cancer and immune disorders.
Industry: Utilized in the development of glycan-based therapeutics and diagnostics.
Mecanismo De Acción
The mechanism of action of N-Acetyllactosamine-13C2,d3 involves its interaction with specific proteins and receptors, such as lectins. These interactions mediate various biological processes, including cell adhesion, signaling, and immune responses. The labeled compound allows for detailed studies of these interactions using NMR and mass spectrometry, providing insights into the molecular pathways involved.
Comparación Con Compuestos Similares
N-Acetyllactosamine: The non-labeled version of the compound.
Lactose: A disaccharide composed of galactose and glucose.
N-Acetylglucosamine: A monosaccharide component of N-Acetyllactosamine.
Comparison: N-Acetyllactosamine-13C2,d3 is unique due to its isotopic labeling, which allows for advanced analytical studies. Compared to N-Acetyllactosamine, it provides enhanced sensitivity and resolution in NMR and mass spectrometry. Lactose and N-Acetylglucosamine, while structurally related, do not offer the same level of detail in analytical studies due to the lack of isotopic labeling.
Propiedades
Fórmula molecular |
C14H25NO11 |
|---|---|
Peso molecular |
388.35 g/mol |
Nombre IUPAC |
2,2,2-trideuterio-N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)9(21)13(7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9+,10-,11-,12+,13+,14-/m0/s1/i1+1D3,5+1 |
Clave InChI |
HESSGHHCXGBPAJ-JTLAWXNTSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])[13C](=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O |
SMILES canónico |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



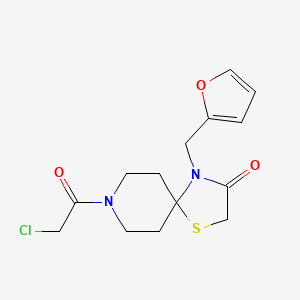
![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
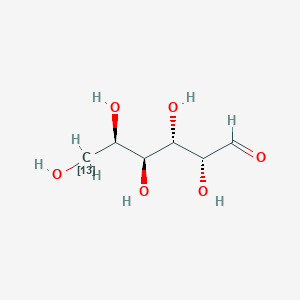
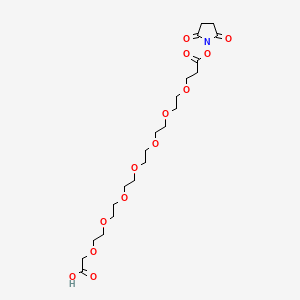

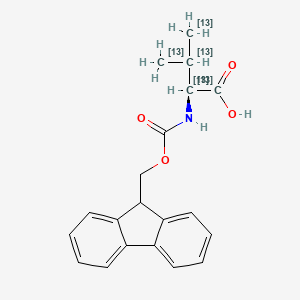
![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)


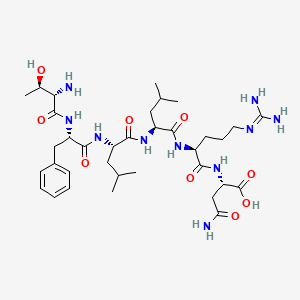
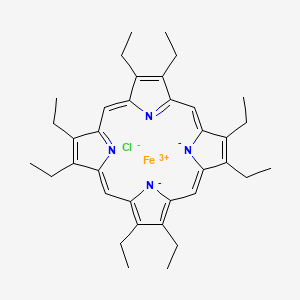
![N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline](/img/structure/B12408932.png)
